Quinine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1/i2D3 |
InChI Key |
LOUPRKONTZGTKE-TWPBZBMPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Quinine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Quinine-d3, a deuterated analog of Quinine. The replacement of three hydrogen atoms with deuterium atoms in the methoxy group of Quinine makes it a valuable internal standard for mass spectrometry-based bioanalytical studies. Understanding its isotopic purity is crucial for accurate quantification in pharmacokinetic and metabolic studies.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of a deuterated compound is defined by the relative abundance of its different isotopic species (isotopologues). For this compound, the species of interest are d3 (no hydrogen atoms at the labeled positions), d2 (one hydrogen), d1 (two hydrogens), and d0 (three hydrogens). The exact isotopic distribution can vary between synthetic batches. However, a typical batch of this compound with a high isotopic enrichment of 99.5% at the methoxy group would exhibit the following theoretical isotopic distribution:
| Isotopic Species | Description | Theoretical Abundance (%) |
| d3 | Molecule with three deuterium atoms (no protons) | 98.51% |
| d2 | Molecule with two deuterium atoms and one proton | 1.48% |
| d1 | Molecule with one deuterium atom and two protons | 0.01% |
| d0 | Molecule with no deuterium atoms (three protons) | <0.01% |
Note: This is a calculated distribution based on a 99.5% deuterium enrichment for each of the three positions. Actual values may vary and should be confirmed by batch-specific certificate of analysis.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to determine the isotopic distribution of a deuterated compound by differentiating the mass-to-charge ratios of its isotopologues.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling liquid chromatography with mass spectrometry (LC-MS) is often preferred to separate the analyte from any potential impurities. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Quinine.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.
-
Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of this compound and its isotopologues (e.g., m/z 325-335).
-
-
Data Analysis: The relative abundance of each isotopic peak (M+H+, M+1+H+, M+2+H+, M+3+H+) is determined from the mass spectrum. The peak corresponding to the fully deuterated species (d3) and the peaks for the d2, d1, and d0 species are integrated. The percentage of each species is calculated by dividing the individual peak area by the sum of all isotopic peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to determine the level of residual protons at the deuterated positions.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube. A known amount of an internal standard with a distinct signal can be added for quantitative purposes.
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Experiment: A standard one-dimensional ¹H NMR experiment is performed.
-
-
Data Analysis: The integral of the residual proton signal from the methoxy group is compared to the integral of a well-resolved proton signal in a non-deuterated region of the molecule. The percentage of deuteration can be calculated from the ratio of these integrals. For this compound, the absence or significant reduction of the methoxy singlet in the ¹H NMR spectrum is a primary indicator of high isotopic purity.
Visualizations
The following diagrams illustrate the workflow for determining isotopic purity and the concept of isotopic distribution.
Synthesis and Characterization of Quinine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Quinine-d3, a deuterated analog of the antimalarial drug Quinine. The incorporation of deuterium at the methoxy group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a plausible synthetic route, experimental protocols, and methods for structural and purity verification.
Introduction
Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex structure and pharmacological significance continue to attract considerable research interest. Isotopic labeling, particularly with deuterium, provides a powerful and non-radioactive method to trace the metabolic fate of drugs and to improve the accuracy of analytical measurements. This compound, specifically deuterated at the 6-methoxy position, serves as an ideal internal standard for bioanalytical assays due to its chemical similarity to the parent drug and its distinct mass spectrometric signature.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the O-demethylation of natural quinine followed by re-methylation using a deuterated methylating agent. This approach allows for the specific introduction of the trideuteriomethyl group at the desired position.
Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: O-Demethylation of Quinine
This procedure is adapted from the selective demethylation of quinine using anhydrous aluminum trichloride.[1]
-
Materials:
-
Quinine (1.0 eq)
-
Anhydrous Aluminum Trichloride (AlCl₃) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 N)
-
Sodium Hydroxide (1 N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
-
Procedure:
-
To a stirred solution of quinine in anhydrous dichloromethane under a nitrogen atmosphere at 0°C, add anhydrous aluminum trichloride portion-wise.
-
Maintain the reaction at 0°C for 4 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1 N HCl to decompose the excess AlCl₃.
-
Adjust the pH of the aqueous layer to 8-9 with 1 N NaOH to precipitate the O-desmethyl-quinine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Step 2: Deuteromethylation of O-desmethyl-quinine
This step involves the methylation of the hydroxyl group of O-desmethyl-quinine using a deuterated methylating agent. Deuterated methyl iodide (CD₃I) is a common reagent for this purpose.
-
Materials:
-
O-desmethyl-quinine (1.0 eq)
-
Deuterated Methyl Iodide (CD₃I) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Nitrogen gas supply
-
-
Procedure:
-
To a solution of O-desmethyl-quinine in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add deuterated methyl iodide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized this compound. The following analytical techniques are recommended.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁D₃N₂O₂ | [2][3] |
| Molecular Weight | 327.44 g/mol | |
| Exact Mass | 327.202608250 Da | |
| CAS Number | 2734920-95-5 | |
| Appearance | White to off-white solid | (Expected) |
| Purity (by HPLC) | >95% |
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is a primary technique to confirm the incorporation of deuterium.
-
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Data Analysis: The mass spectrum is expected to show a molecular ion [M+H]⁺ at m/z 328.2, which is 3 units higher than that of unlabeled quinine (m/z 325.2). The isotopic distribution pattern should be analyzed to confirm the presence of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position of deuteration and the overall structure of the molecule.
-
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
-
Expected Observations:
-
In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH₃) at approximately 3.9 ppm in unlabeled quinine will be absent. The integration of the remaining proton signals should be consistent with the structure of quinine.
-
In the ¹³C NMR spectrum, the signal for the methoxy carbon will be observed as a multiplet with a reduced intensity due to C-D coupling, or it may be broadened and difficult to observe depending on the spectrometer's resolution and the relaxation properties of the deuterated carbon.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer). The exact conditions may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 330 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
-
Experimental and Logical Diagrams
This compound Synthesis Logical Pathway
Caption: Logical pathway for this compound synthesis.
Characterization Workflow
Caption: Characterization workflow for this compound.
Conclusion
This technical guide outlines a robust and logical approach for the synthesis and characterization of this compound. The described methods, based on established chemical principles and analytical techniques, provide a solid framework for researchers and scientists in the field of drug development and bioanalysis. The successful synthesis and thorough characterization of this compound will enable its effective use in a wide range of scientific investigations.
References
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Quinine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of quinine-d3 as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will cover the core principles, provide detailed experimental protocols, present representative quantitative data, and illustrate key workflows and concepts.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of this compound is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the very beginning of the analytical process.[1] this compound is an ideal internal standard because it is chemically and physically almost identical to the endogenous, unlabeled quinine. The only significant difference is its mass; the inclusion of three deuterium (³H or D) atoms increases its molecular weight by approximately three Daltons.
This near-identical physicochemical behavior ensures that both the analyte (quinine) and the internal standard (this compound) experience the same effects throughout the entire analytical workflow.[1] This includes losses during sample extraction, variations in injection volume, and fluctuations in ionization efficiency within the mass spectrometer's ion source (the matrix effect).[1][2] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), any variability is nullified by measuring the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate, leading to highly accurate and precise quantification.[1]
Mechanism of Action as an Internal Standard
The "mechanism of action" for this compound is not pharmacological but analytical. It functions as a superior internal standard by closely mimicking the behavior of native quinine in several critical stages of the bioanalytical process.
-
Sample Preparation and Extraction: During procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any loss of the target analyte will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Co-elution: Quinine and this compound have nearly identical chromatographic properties. This ensures they elute from the LC column at virtually the same time, meaning they enter the mass spectrometer ion source simultaneously and are subjected to the same matrix effects (ion suppression or enhancement) from co-eluting endogenous compounds.
-
Ionization and Detection: Both compounds exhibit similar ionization efficiencies in the mass spectrometer's source. Therefore, any suppression or enhancement of the signal caused by the sample matrix will affect both the analyte and the internal standard to the same degree.
The logical relationship ensuring accurate quantification is illustrated below.
Caption: Principle of how an internal standard corrects for analytical variability.
Detailed Experimental Protocol: Quantification of Quinine in Human Plasma
This section outlines a representative LC-MS/MS method for the quantification of quinine in human plasma using this compound as an internal standard. The protocol is synthesized from established methodologies for quinine and other small molecules in biological matrices.
3.1. Materials and Reagents
-
Quinine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol and acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma with K₃EDTA as anticoagulant
3.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve quinine and this compound in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the quinine stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.5. Mass Spectrometry Transitions
The MRM transitions are crucial for the selective detection of the analyte and internal standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Quinine | m/z 325.2 | m/z 136.1 |
| This compound (IS) | m/z 328.2 | m/z 136.1 |
Note: The precursor ion for this compound is shifted by +3 Da due to the deuterium labels. The fragmentation of the methoxy group on the quinoline ring is a common pathway, leading to a stable fragment. As the deuterium labels are typically on the quinuclidine ring, this fragment ion (m/z 136.1) is often identical for both the labeled and unlabeled compounds.
The following diagram illustrates the experimental workflow.
Caption: A typical bioanalytical workflow using an internal standard.
Quantitative Data and Method Performance
A robust and reliable bioanalytical method requires thorough validation. The following tables summarize representative data for a method validated according to regulatory guidelines. This data demonstrates the level of performance achievable with a stable isotope-labeled internal standard like this compound.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | 6.5 | 104.5 | 8.2 | 102.1 |
| Low (LQC) | 6.0 | 4.8 | 98.7 | 5.9 | 99.5 |
| Medium (MQC) | 200.0 | 3.1 | 101.2 | 4.5 | 100.8 |
| High (HQC) | 1600.0 | 2.5 | 99.3 | 3.8 | 99.9 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ). |
Table 2: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect | IS-Normalized Matrix Factor |
| Low (LQC) | 88.2 | 89.1 | 0.95 | 0.99 |
| High (HQC) | 90.5 | 89.8 | 0.98 | 1.01 |
| Acceptance Criteria: Recovery should be consistent and reproducible. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
Conclusion
This compound serves as the gold standard internal standard for the quantitative analysis of quinine in complex biological matrices. Its mechanism of action relies on the principle of isotope dilution, where its near-identical physicochemical properties to unlabeled quinine allow it to perfectly track and correct for variability throughout the analytical process. By compensating for inconsistencies in sample preparation and matrix-induced ionization effects, the use of this compound ensures the highest level of accuracy, precision, and reliability in LC-MS/MS-based bioanalysis, making it an indispensable tool for researchers and drug development professionals.
References
The Role of Deuterated Quinine in Advancing Mass Spectrometry Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical applications of deuterated quinine in mass spectrometry. Quinine, a cornerstone in antimalarial therapy and a compound of significant interest in pharmacology, presents unique analytical challenges due to its complex stereochemistry and metabolic pathways. The use of its deuterated analogue as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for accurate and precise quantification in complex biological matrices. This document details the core principles, validated experimental protocols, and key applications of this technique, offering a comprehensive resource for professionals in bioanalysis and drug development.
The Principle of Stable Isotope Dilution using Deuterated Quinine
The fundamental advantage of using a deuterated internal standard, such as quinine-d3, lies in the principle of stable isotope dilution (SID). A deuterated IS is chemically identical to the analyte (quinine) but has a higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This near-perfect analogy ensures that the IS and the analyte exhibit virtually identical behavior throughout the analytical process, including extraction, chromatography, and ionization.
Because the IS and analyte co-elute and experience the same degree of ion suppression or enhancement in the mass spectrometer's source, the ratio of their signal intensities remains constant even if there is sample loss during preparation or fluctuations in instrument performance. This allows for highly accurate and precise quantification, correcting for variables that would otherwise compromise the integrity of the results.
Quinine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinine-d3. While specific long-term stability data for the deuterated form is limited in publicly available literature, this guide synthesizes information from product specifications, safety data sheets, and extensive research on the stability of the non-deuterated parent compound, quinine. The deuterium labeling on the methoxy group of this compound is not expected to significantly alter the primary degradation pathways of the core molecular structure. Therefore, the stability profile of quinine serves as a robust and relevant proxy for understanding the stability of this compound.
Recommended Storage Conditions
To ensure the integrity and purity of this compound, proper storage is crucial. The following conditions are recommended based on manufacturer guidelines and safety data for related compounds.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | +4°C for long-term storage. | LGC Standards[1] |
| Shipping Temperature | Room temperature. | LGC Standards[1] |
| Container | Store in a tightly closed container. | Sigma-Aldrich[2] |
| Atmosphere | Store in a dry environment. | Sigma-Aldrich[2] |
| Light Exposure | Protect from light. | Sigma-Aldrich[2] |
| Incompatible Materials | Avoid strong acids, strong bases, and oxidizing agents. | Fisher Scientific |
| Physical Form | Neat solid. | LGC Standards |
| Purity | >95% (HPLC). | LGC Standards |
Stability Profile and Degradation Pathways
Forced degradation studies on quinine and its salts provide critical insights into the potential degradation pathways of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Summary of Forced Degradation Studies on Quinine
The following table summarizes the results of forced degradation studies performed on quinine sulfate, highlighting its sensitivity to different stress factors.
Table 2: Summary of Forced Degradation Studies on Quinine Sulfate
| Stress Condition | Reagent/Details | Observation | Reference |
| Acidic Hydrolysis | 0.1 N or 1.0 N HCl, refluxed at 80°C for 1 h | Partial degradation. Quinine sulfate is sensitive to acid. | |
| Alkaline Hydrolysis | 0.1 N or 1.0 N NaOH, refluxed at 80°C for 1 h | Partial degradation. Quinine sulfate is sensitive to alkali. | |
| Oxidative Degradation | 0.1% H₂O₂, incubated | Significant decrease in drug content (49.16±0.61% remained). | |
| Thermal Degradation | Dry heat | Less sensitive compared to acid and alkali stress. | |
| Photodegradation | UV light | Less sensitive compared to acid and alkali stress. | |
| Neutral Hydrolysis | Refluxing in water | Stable (98.08±0.93% remained). |
Potential Degradation Pathways
Based on the literature, the degradation of quinine can occur through several mechanisms. A simplified representation of potential degradation points is illustrated below.
Caption: Generalized degradation pathways of the quinine molecule under various stress conditions.
Experimental Protocols for Stability-Indicating Methods
The development of a stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following section details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of quinine sulfate, which can be adapted for this compound.
Stability-Indicating HPLC Method for Quinine Sulfate
This method was developed to determine quinine sulfate in extemporaneous suspension and was shown to be stability-indicating through forced degradation studies.
Table 3: Chromatographic Conditions for Stability-Indicating HPLC Method
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 |
| Mobile Phase | 0.1 M Ammonium acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Detection | UV at 330 nm |
| Retention Time of Quinine | Approximately 7.73 min |
Forced Degradation Experimental Protocol
The following protocol was used to assess the stability-indicating capability of the HPLC method.
1. Acid Hydrolysis:
-
Transfer 5 mL of the sample solution into a 50 mL flask.
-
Add 30 mL of methanol and sonicate for 10 minutes.
-
Add 5 mL of 1.0 N HCl.
-
Reflux at 80°C for 1 hour.
-
Cool to room temperature and neutralize with 1.0 N NaOH.
-
Dilute to volume with the mobile phase.
2. Alkaline Hydrolysis:
-
Transfer 5 mL of the sample solution into a 50 mL flask.
-
Add 30 mL of methanol and sonicate for 10 minutes.
-
Add 5 mL of 1.0 N NaOH.
-
Reflux at 80°C for 1 hour.
-
Cool to room temperature and neutralize with 1.0 N HCl.
-
Dilute to volume with the mobile phase.
3. Oxidative Degradation:
-
Treat the sample with a solution of 0.1% hydrogen peroxide (H₂O₂).
-
Monitor the degradation over time.
4. Thermal Degradation:
-
Expose the solid drug substance or solution to dry heat.
-
Analyze samples at specified time points.
5. Photodegradation:
-
Expose the drug solution to UV light.
-
Analyze samples at specified time points.
The workflow for conducting a forced degradation study and developing a stability-indicating method is outlined in the diagram below.
References
Decoding the Quinine-d3 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Quinine-d3 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic integrity for reliable experimental outcomes. This in-depth guide explains the key components of a typical this compound CoA, detailing the analytical methodologies and presenting the data in a clear, structured format.
Product Information and Specifications
The CoA begins with fundamental details identifying the specific batch of this compound. This section typically includes:
-
Product Name: this compound
-
Chemical Name: (1R)-(6-(methoxy-d3)quinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol[1]
-
Molecular Weight: 327.4 g/mol
-
Batch Number: A unique identifier for the specific production lot.
-
Storage Conditions: Recommended storage temperature, typically 2-8 °C in a well-closed container.
Quantitative Data Summary
The core of the CoA lies in the quantitative data that characterizes the this compound standard. The following tables summarize the typical tests and acceptable limits.
Table 1: Identity and Purity
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol | Conforms | Visual Inspection |
| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| Chromatographic Purity | >95% (HPLC) | >98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry (MS) or NMR |
Table 2: Residual Solvents
Residual solvents are organic volatile chemicals that may be present from the manufacturing process. Their levels are strictly controlled according to guidelines like USP <467> and ICH Q3C.
| Solvent | Class | Limit (ppm) | Result (ppm) | Method |
| Methanol | Class 2 | 3000 | <100 | Headspace GC-MS |
| Ethanol | Class 3 | 5000 | <100 | Headspace GC-MS |
| Acetone | Class 3 | 5000 | <100 | Headspace GC-MS |
| Dichloromethane | Class 2 | 600 | <10 | Headspace GC-MS |
Table 3: Elemental Impurities
Elemental impurities are trace metals that can be introduced during synthesis or from equipment. Their limits are defined by guidelines such as ICH Q3D.
| Element | Class | Limit (ppm) | Result (ppm) | Method |
| Lead (Pb) | 1 | 0.5 | <0.1 | ICP-MS |
| Mercury (Hg) | 1 | 1.5 | <0.1 | ICP-MS |
| Arsenic (As) | 1 | 1.5 | <0.1 | ICP-MS |
| Cadmium (Cd) | 1 | 0.5 | <0.1 | ICP-MS |
Experimental Protocols
Detailed methodologies are crucial for understanding and potentially replicating the quality control testing.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This technique separates this compound from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where quinine absorbs strongly, such as 235 nm.
-
Sample Preparation: A dilute solution of the this compound standard is prepared in the mobile phase.
-
Quantification: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
MS confirms the molecular weight and the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Analysis Mode: Full scan mode to confirm the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to determine the isotopic distribution.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly or injected via an LC system.
-
Data Analysis: The isotopic enrichment is calculated by comparing the ion intensities of the deuterated species (d3) to the unlabeled (d0) and partially labeled (d1, d2) species.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to detect and quantify volatile organic compounds.
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Sample Preparation: A weighed amount of the this compound sample is placed in a headspace vial and dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO). The vial is heated to allow volatile solvents to partition into the headspace gas.
-
GC Separation: An aliquot of the headspace gas is injected into the GC, where different solvents are separated based on their boiling points and interaction with the column.
-
MS Detection: The mass spectrometer identifies and quantifies each solvent as it elutes from the GC column.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
ICP-MS is a highly sensitive technique for the determination of trace elements.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: The this compound sample is digested in strong acid (e.g., nitric acid) to break down the organic matrix and dissolve the elemental impurities.
-
Analysis: The digested sample solution is introduced into the high-temperature argon plasma of the ICP-MS. The elements are ionized and then detected by the mass spectrometer.
-
Quantification: The concentration of each element is determined by comparing its signal to that of certified reference standards.
Visualizations
Logical Workflow of a Certificate of Analysis
Caption: Workflow for generating a Certificate of Analysis.
Signaling Pathway of Quality Assessment
Caption: Logical flow of quality assessment for this compound.
References
The Strategic Advantage of Quinine-d3 in Pharmacokinetic Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted benefits of employing Quinine-d3, a deuterated form of the antimalarial drug quinine, in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms at specific molecular positions offers significant advantages in bioanalysis and can profoundly alter the metabolic fate of the parent compound, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the core principles of deuterium substitution, present projected pharmacokinetic data, provide detailed experimental protocols for a comparative study, and visualize key concepts and workflows.
The Kinetic Isotope Effect: The Cornerstone of this compound's Utility
The primary advantage of using deuterated compounds like this compound stems from the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed at a slower rate when a C-D bond is present at the metabolic site.[2]
Quinine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 playing significant roles in its 3-hydroxylation, a major metabolic pathway.[3][4] By strategically replacing hydrogen atoms with deuterium at these metabolically active sites, the rate of metabolism can be significantly reduced. This modification can lead to:
-
Increased Half-life (t½): A slower metabolic rate extends the time the drug remains in the systemic circulation.
-
Higher Plasma Concentrations (Cmax): Reduced first-pass metabolism can lead to higher peak plasma concentrations.
-
Greater Overall Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.
-
Reduced Metabolic Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Improved Safety Profile: By slowing metabolism, the formation of potentially toxic metabolites can be minimized, and a more consistent therapeutic level can be maintained with potentially less frequent dosing.
This compound as the Gold Standard Internal Standard in Bioanalysis
Beyond its potential to alter pharmacokinetic profiles, this compound serves as an ideal internal standard (IS) for the quantitative analysis of quinine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard is a compound of known concentration added to samples to correct for variations during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to quinine, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution with the Analyte: It typically co-elutes with quinine, meaning it experiences the same matrix effects (suppression or enhancement of ionization) in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte (quinine) and the internal standard (this compound), enabling accurate quantification.
-
Improved Accuracy and Precision: By compensating for variability, this compound significantly enhances the accuracy and precision of the bioanalytical method.
Data Presentation: Projected Pharmacokinetic Parameters of Quinine vs. This compound
| Pharmacokinetic Parameter | Quinine (Observed Data) | This compound (Projected Data) | Rationale for Projection |
| Peak Plasma Concentration (Cmax) | ~2-5 µg/mL | Increased (~10-20%) | Slower first-pass metabolism leads to higher peak concentrations. |
| Time to Peak Concentration (Tmax) | ~1-3 hours | No significant change or slightly increased | Absorption is generally not significantly affected by deuteration. |
| Area Under the Curve (AUC) | Variable, study-dependent | Significantly Increased (~20-50%) | Reduced clearance leads to greater overall drug exposure. |
| Elimination Half-life (t½) | ~8-14 hours (in adults) | Increased (~1.5-2 fold) | Slower metabolism extends the time the drug remains in the body. |
| Volume of Distribution (Vd) | ~1.8-3.1 L/kg | No significant change | Deuteration does not typically alter tissue distribution. |
| Clearance (CL) | ~0.1-0.3 L/h/kg | Decreased (~20-40%) | The primary benefit of deuteration is reduced metabolic clearance. |
Note: The projected data for this compound is an estimation based on the known effects of deuteration on drug metabolism and should be confirmed by direct experimental studies. The observed data for quinine is a representative range from various pharmacokinetic studies.
Experimental Protocols
This section outlines a detailed methodology for a comparative in vivo pharmacokinetic study of quinine and this compound in a preclinical model (e.g., rats), followed by a bioanalytical protocol for sample analysis using LC-MS/MS with this compound as an internal standard for the analysis of the non-deuterated quinine samples.
In Vivo Comparative Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of quinine and this compound following oral administration to rats.
Materials:
-
Quinine (e.g., Quinine sulfate)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Fast rats overnight before dosing.
-
Divide rats into two groups (n=5-6 per group): Group 1 (Quinine) and Group 2 (this compound).
-
Administer a single oral dose of either quinine or this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for quinine or this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) for each animal using non-compartmental analysis software.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the quinine and this compound groups.
-
Bioanalytical Method for Quinine Quantification using this compound as Internal Standard
Objective: To quantify the concentration of quinine in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents:
-
Quinine reference standard
-
This compound (as internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (for calibration standards and quality controls)
Instrumentation:
-
Liquid Chromatography system (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of quinine and this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the quinine stock solution in 50:50 ACN:water to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound in 50:50 ACN:water (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank rat plasma with the quinine working solutions to create calibration standards at various concentrations.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the this compound working solution (internal standard).
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution: Start with 5% B, ramp to 95% B, hold, and return to initial conditions.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Quinine: Q1/Q3 (e.g., m/z 325.2 -> 136.1)
-
This compound: Q1/Q3 (e.g., m/z 328.2 -> 136.1)
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
-
-
-
Data Processing:
-
Integrate the peak areas for quinine and this compound.
-
Calculate the peak area ratio (quinine/Quinine-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of quinine in the unknown and QC samples from the calibration curve using a linear regression model.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Quinine
Caption: Quinine's mechanism of action involves inhibiting the conversion of toxic heme to non-toxic hemozoin.
Signaling Pathway: Metabolic Pathway of Quinine
Caption: Quinine is primarily metabolized in the liver by CYP450 enzymes, mainly CYP3A4 and CYP2C19.
Experimental Workflow: Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of Quinine and this compound.
Logical Relationship: Benefits of Using this compound
Caption: this compound offers dual benefits in pharmacokinetic studies through the kinetic isotope effect and as an ideal internal standard.
Conclusion
The use of this compound in pharmacokinetic studies presents a powerful strategy for both enhancing the metabolic stability of the drug and for ensuring the accuracy and reliability of its quantification in biological samples. The kinetic isotope effect imparted by deuterium substitution offers the potential for a superior pharmacokinetic profile, which could translate to improved therapeutic efficacy and safety. Furthermore, as a stable isotope-labeled internal standard, this compound is indispensable for modern bioanalytical workflows, enabling researchers to obtain high-quality data. This technical guide provides a comprehensive overview of these benefits, along with practical experimental protocols and visualizations to aid in the design and execution of pharmacokinetic studies involving quinine and its deuterated analog. While direct comparative data is yet to be widely published, the foundational principles strongly support the significant advantages of incorporating this compound into drug development and research programs.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Quinine and its Metabolites Using a Deuterated Internal Standard
FOR RESEARCH USE ONLY
Introduction
Quinine is a primary antimalarial drug, and monitoring its therapeutic levels, along with its major active metabolite, (3S)-3-hydroxyquinine, is crucial for optimizing patient dosage and ensuring efficacy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of quinine and 3-hydroxyquinine in human plasma. The use of a stable isotope-labeled internal standard, Quinine-d3, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.
Principle of the Method
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of quinine, 3-hydroxyquinine, and the internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Plasma samples are prepared using a straightforward protein precipitation protocol, which allows for efficient removal of interfering macromolecules and high recovery of the analytes.
Materials and Reagents
-
Quinine (Reference Standard)
-
(3S)-3-hydroxyquinine (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S)
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Quinine | 325.2 | 136.1 | 100 |
| 3-Hydroxyquinine | 341.2 | 136.1 | 100 |
| This compound (IS) | 328.2 | 136.1 | 100 |
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Quinine | 5 - 2000 | >0.995 | 1/x² |
| 3-Hydroxyquinine | 5 - 2000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| Quinine | LLOQ | 5 | ≤ 8.5 | 95.2 - 104.8 | ≤ 10.2 | 94.5 - 105.3 |
| Low | 15 | ≤ 6.3 | 97.1 - 103.5 | ≤ 8.1 | 96.8 - 104.1 | |
| Mid | 200 | ≤ 4.8 | 98.5 - 101.9 | ≤ 6.5 | 97.9 - 102.4 | |
| High | 1600 | ≤ 3.5 | 99.2 - 101.1 | ≤ 5.3 | 98.8 - 101.5 | |
| 3-Hydroxyquinine | LLOQ | 5 | ≤ 9.1 | 94.8 - 105.1 | ≤ 11.5 | 93.9 - 106.2 |
| Low | 15 | ≤ 7.2 | 96.5 - 104.2 | ≤ 9.3 | 95.5 - 104.8 | |
| Mid | 200 | ≤ 5.1 | 98.1 - 102.3 | ≤ 7.2 | 97.5 - 102.9 | |
| High | 1600 | ≤ 4.0 | 99.0 - 101.5 | ≤ 6.1 | 98.5 - 101.9 |
Experimental Protocols
Protocol 1: Preparation of Standard and QC Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of quinine, 3-hydroxyquinine, and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the quinine and 3-hydroxyquinine primary stocks in a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a 50:50 methanol:water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (LLOQ, Low, Mid, High).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To each tube, add 50 µL of the corresponding plasma sample.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 25 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of water (to reduce organic content).
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (Alternative Protocol)
-
To 100 µL of plasma sample in a glass tube, add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 1 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for analysis.
Visualizations
Caption: Metabolic pathway of Quinine to its major metabolite.
Caption: Workflow for the quantitative analysis of Quinine metabolites.
Caption: Logic of using a deuterated internal standard for accuracy.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Quinine-d3 in Urine Samples
Welcome to the technical support center for the bioanalysis of analytes using Quinine-d3 as an internal standard in urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common matrix effects and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound in urine samples?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the urine sample. This interference can lead to either suppression or enhancement of the analyte and/or the internal standard (this compound) signal, compromising the accuracy, precision, and sensitivity of the analytical method. Urine is a complex biological matrix containing a high and variable concentration of endogenous components like salts, urea, creatinine, and phospholipids, which are known to cause significant matrix effects in LC-MS/MS analysis.
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of Quinine and this compound solution is infused into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation (a dip for ion suppression or a peak for ion enhancement) in the constant signal at the retention time of the analyte indicates the presence of co-eluting matrix components.
-
Post-Extraction Spike: The response of an analyte and this compound spiked into a pre-extracted blank urine sample is compared to the response of the same analytes in a neat solvent. A significant difference between the two responses points to the presence of matrix effects.
Q3: My this compound signal is inconsistent or drifting across a batch of samples. What are the potential causes?
A3: Inconsistent or drifting this compound signal can be due to several factors:
-
Variable Matrix Effects: Different urine samples have different compositions, leading to varying degrees of ion suppression or enhancement for this compound.
-
Inconsistent Sample Preparation: Variability in extraction recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to inconsistent internal standard signals.
-
Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the deuterium labels are on acidic or basic sites. This can be influenced by the pH of the mobile phase or sample diluent.[1]
-
Instrument Contamination: Carryover from a previous high-concentration sample or build-up of matrix components in the LC system or mass spectrometer ion source can affect the signal.
Q4: I am observing a chromatographic separation between my analyte and this compound. Why is this happening and is it a problem?
A4: A slight chromatographic separation between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect," where the presence of heavier isotopes (deuterium) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time. While a minor, consistent shift may be acceptable, a significant or variable separation is problematic. If the analyte and this compound elute at different times, they may be affected differently by co-eluting matrix components, which negates the primary purpose of using a stable isotope-labeled internal standard for matrix effect compensation.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low or excessively high analyte and/or this compound signal in urine samples compared to standards in neat solvent.
-
Poor accuracy and precision for quality control (QC) samples.
-
Failure to meet regulatory acceptance criteria for matrix effect evaluation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant matrix effects.
Corrective Actions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Dilute-and-Shoot: If currently using this method, try increasing the dilution factor. While simple, this may compromise the limit of quantitation.[3][4]
-
Liquid-Liquid Extraction (LLE): Implement or optimize an LLE protocol. Adjusting the pH of the urine sample and using an appropriate organic solvent can selectively extract Quinine while leaving many matrix components in the aqueous phase.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.[4] Use a mixed-mode cation exchange SPE cartridge to retain the basic Quinine while washing away neutral and acidic interferences.
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Alter the gradient elution profile to achieve better separation between the analyte/internal standard and the interfering matrix components.
-
Change Column: Switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column) to alter selectivity and move the analyte peak away from the region of ion suppression.
-
Issue 2: Inaccurate Quantification Despite Using this compound
Symptoms:
-
QC samples consistently fail acceptance criteria for accuracy.
-
High variability in the analyte/internal standard peak area ratio for replicate injections of the same sample.
Logical Relationship for Troubleshooting:
Caption: Logical steps for troubleshooting inaccurate quantification.
Corrective Actions:
-
Verify Internal Standard Integrity:
-
Purity Check: Inject a high concentration of the this compound standard alone to check for the presence of unlabeled Quinine. Significant impurities can lead to an overestimation of the analyte concentration.
-
Stability: Assess the stability of this compound in the sample matrix and processing solvents to rule out degradation or deuterium exchange.
-
-
Evaluate Chromatography:
-
Co-elution: Ensure that the analyte and this compound are co-eluting. If there is a separation, adjust the chromatographic method to bring the peaks closer together.
-
Carryover: Inject a blank sample after a high concentration standard or sample to check for carryover, which can lead to inaccurate results for subsequent samples.
-
-
Re-optimize MS/MS Parameters: Ensure that the MRM transitions and collision energies are optimal for both the analyte and this compound to ensure sensitive and specific detection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Quinine in Urine
| Feature | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate | Moderate to High | High to Very High |
| Sample Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
| Risk of Contamination | High | Low | Low |
| Analyte Concentration | No | Yes | Yes |
Table 2: Recommended LC-MS/MS Parameters for Quinine and this compound
| Parameter | Quinine | This compound |
| Precursor Ion (Q1) | 325.2 | 328.2 |
| Product Ion (Q3) | 136.1 | 136.1 |
| Collision Energy (eV) | 35 | 35 |
| Polarity | Positive | Positive |
Note: These are starting parameters and should be optimized for your specific instrument.
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
-
Prepare Blank Urine Extract: Process six different lots of blank human urine using your final sample preparation method (e.g., LLE or SPE).
-
Prepare Spiked Samples:
-
Set A: Spike the extracted blank urine residues with the analyte and this compound at low and high QC concentrations.
-
Set B: Spike neat reconstitution solvent with the analyte and this compound at the same low and high QC concentrations.
-
-
Analyze Samples: Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Acceptance Criteria: The precision of the matrix factor across the six lots of urine should be ≤15% CV.
Protocol 2: Solid-Phase Extraction (SPE) for Quinine in Urine
This protocol is designed for a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of this compound internal standard working solution. Add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for Quinine in Urine
-
Sample Preparation: To 1 mL of urine, add 10 µL of this compound internal standard working solution. Add 100 µL of 1 M sodium hydroxide to adjust the pH to >11.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Mandatory Visualization
Signaling Pathway of Matrix Effects
References
Technical Support Center: Overcoming Ion Suppression of Quinine-d3 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate ion suppression of the Quinine-d3 signal in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Since this compound is a stable isotope-labeled (SIL) internal standard for the quantification of Quinine, accurate signal measurement is critical for reliable results.
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression are co-eluting matrix components from biological samples such as plasma or urine. These components can include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and buffers: High concentrations of non-volatile salts can alter the droplet evaporation process in the ESI source.
-
Other endogenous molecules: Lipids, proteins, and peptides that are not sufficiently removed during sample preparation can compete with this compound for ionization.[2]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Two common experimental methods to identify and characterize ion suppression are:
-
Post-Column Infusion: This experiment helps to identify regions in the chromatogram where ion suppression occurs. A constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the constant baseline signal of this compound indicates the retention time of matrix components causing suppression.[4]
-
Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression. The response of this compound in a clean solvent is compared to its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample confirms and quantifies the ion suppression.
Q4: this compound is an internal standard. Shouldn't it automatically correct for ion suppression?
A4: Ideally, a SIL internal standard like this compound co-elutes perfectly with the analyte (Quinine) and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte/internal standard peak area ratio. However, issues can arise from "differential matrix effects," where the analyte and internal standard do not experience identical suppression. This can happen if there is a slight chromatographic separation between Quinine and this compound, causing them to elute into regions with different concentrations of interfering matrix components.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming the ion suppression of the this compound signal.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Quinine, a basic compound, a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) can be very effective at removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract Quinine and this compound, leaving many interfering substances behind.
-
-
Optimize Chromatographic Separation: Modifying the LC method can separate the this compound peak from the regions of ion suppression.
-
Gradient Optimization: Develop a gradient that effectively separates this compound from early-eluting salts and later-eluting phospholipids. A common strategy is to use a shallow gradient around the elution time of this compound and a steep "wash" step at the end to elute strongly retained matrix components.
-
Mobile Phase Modification: The choice of mobile phase additives can influence peak shape and ionization efficiency. For basic compounds like Quinine, acidic modifiers are typically used.
-
Formic Acid (0.1%): Commonly used to improve peak shape and ionization in positive ESI mode.
-
Ammonium Formate/Acetate: These volatile buffers can enhance spray stability and ionization efficiency.
-
-
Column Chemistry: If co-elution with interferences persists, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Problem 2: Poor Reproducibility of Quinine/Quinine-d3 Peak Area Ratio
Possible Cause: Differential ion suppression due to chromatographic separation of Quinine and this compound.
Solutions:
-
Adjust Mobile Phase pH: The retention of basic compounds like Quinine and its deuterated analog can be sensitive to mobile phase pH. Small adjustments to the pH can help to achieve better co-elution.
-
Modify Mobile Phase Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may help in achieving co-elution.
-
Use a Lower Efficiency Column: In some cases where a high-efficiency column separates the analyte and its SIL internal standard, a shorter or wider bore column, or one with a larger particle size, can be used to intentionally broaden the peaks slightly to ensure they overlap and experience the same matrix effects.
Data Presentation
The following tables provide illustrative data on the effectiveness of different strategies to mitigate ion suppression. Note: This data is representative and intended for educational purposes.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound in Human Plasma
| Sample Preparation Method | Average Matrix Effect (%)* | Relative Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | -75% (Suppression) | 18.5 |
| Liquid-Liquid Extraction | -25% (Suppression) | 8.2 |
| Solid-Phase Extraction (MCX) | -8% (Suppression) | 4.1 |
*Matrix Effect (%) = ((Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) - 1) * 100
Table 2: Illustrative Impact of Mobile Phase Additives on this compound Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Peak Asymmetry |
| No Additive | 45 | 2.1 |
| Acetic Acid | 85 | 1.3 |
| Formic Acid | 100 | 1.1 |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank plasma/urine samples
-
Reagent blank (mobile phase)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the this compound analysis.
-
Using a syringe pump, deliver the this compound standard solution at a low, constant flow rate (e.g., 10-20 µL/min) to a tee-piece.
-
Connect the outlet of the analytical column to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin the infusion and acquire data for the this compound MRM transition to establish a stable baseline signal.
-
Inject a reagent blank (mobile phase) to confirm the stability of the baseline during the chromatographic gradient.
-
Inject an extracted blank matrix sample.
-
Monitor the this compound signal throughout the run. A drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To remove matrix interferences from plasma samples, thereby reducing ion suppression. This protocol uses a mixed-mode cation exchange (MCX) sorbent.
Materials:
-
MCX SPE cartridges (e.g., 30 mg, 1 mL)
-
SPE vacuum manifold
-
Plasma samples
-
Internal standard spiking solution (if this compound is the analyte of interest, a different IS would be needed; for Quinine analysis, this is where this compound is added)
-
4% Phosphoric acid in water
-
Methanol
-
5% Ammonium hydroxide in methanol
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M HCl.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for this compound ion suppression.
References
Preventing in-source fragmentation of Quinine-d3
Welcome to the technical support center for the analysis of Quinine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during mass spectrometry experiments, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs in the region between the atmospheric pressure ion source (like Electrospray Ionization - ESI) and the high-vacuum region of the mass analyzer.[3] ISF is problematic because it reduces the signal intensity of the intended precursor ion (the intact molecule), which can compromise the sensitivity and accuracy of quantification. Furthermore, the resulting fragment ions can be mistaken for other compounds, leading to incorrect identification and data interpretation.[1]
Q2: What are the primary causes of in-source fragmentation of this compound during Electrospray Ionization (ESI)?
A2: The primary causes of ISF in ESI are related to the transfer of excess energy to the ions. This can occur through two main mechanisms:
-
Excessive Ion Energy: Voltages applied in the ion source, such as the cone voltage, fragmentor voltage, or declustering potential, accelerate the ions. If these voltages are too high, the ions collide with residual gas molecules with enough force to break chemical bonds.[3]
-
High Thermal Energy: Elevated temperatures in the ion source or heated nebulizer can provide sufficient thermal energy to cause the dissociation of thermally labile molecules.
Q3: How can I detect if in-source fragmentation of this compound is occurring in my experiment?
A3: You can detect ISF by infusing a pure standard of this compound into the mass spectrometer and observing its mass spectrum. Key indicators of ISF include:
-
Low Precursor Ion Intensity: The peak corresponding to the intact protonated molecule of this compound ([M+H]⁺ at m/z 328.2) is weaker than expected.
-
Presence of Unexpected Fragment Ions: You observe significant peaks at lower m/z values that are known fragments of quinine.
-
Fragment Intensity Changes with Source Conditions: A strong indicator of ISF is when you systematically lower the cone voltage or source temperature and observe a decrease in the fragment ion intensity and a corresponding increase in the precursor ion intensity.
Troubleshooting Guide: Minimizing In-source Fragmentation of this compound
This guide provides a systematic approach to optimizing your mass spectrometer settings to minimize the in-source fragmentation of this compound. It is recommended to adjust one parameter at a time to clearly observe its effect.
Systematic Optimization of MS Parameters
The following table summarizes the key parameters to adjust to reduce in-source fragmentation.
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage / Fragmentor Voltage / Declustering Potential | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation. | May decrease overall ion signal if set too low. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal stress on the analyte, preserving the precursor ion. | May affect ionization efficiency. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy imparted to the ions. | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects droplet size and desolvation efficiency. Optimal flow can improve ionization without causing excessive fragmentation. | Sub-optimal flow can lead to poor ionization or signal instability. |
| Capillary Voltage | Optimize within the recommended range (e.g., 3-5 kV for positive mode) | Ensures stable electrospray. Voltages that are too high can contribute to ion fragmentation. | Poor ionization efficiency if set too low. |
Experimental Protocol: Cone Voltage Optimization
This protocol outlines a systematic approach to finding the optimal cone voltage to minimize fragmentation of this compound while maintaining a strong signal.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial MS Parameters: Set the initial mass spectrometer parameters based on a generic method or literature for similar compounds. Set the desolvation and source temperatures to moderate values.
-
Data Acquisition: Acquire data in full scan mode to observe the precursor ion ([M+H]⁺ at m/z 328.2) and any fragment ions.
-
Vary Cone Voltage: Start with a relatively high cone voltage where you observe significant fragmentation.
-
Stepwise Reduction: Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step) and acquire a mass spectrum at each setting.
-
Monitor Ion Intensities: At each cone voltage, record the intensities of the precursor ion and the major fragment ions.
-
Data Analysis: Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select Optimal Voltage: Choose the cone voltage that provides the highest precursor ion signal with the minimal intensity of fragment ions.
Visualizing the Process
In-Source Fragmentation Pathway
The following diagram illustrates the process of in-source fragmentation within the mass spectrometer.
References
Technical Support Center: Stability of Quinine-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quinine-d3 in solution, with a focus on the impact of pH. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound, like its non-deuterated counterpart quinine, is susceptible to degradation in both acidic and alkaline conditions. Generally, this compound is most stable in neutral to slightly acidic solutions and exhibits significant degradation at pH extremes. Forced degradation studies on quinine sulfate have shown that the drug is sensitive to both acid and base hydrolysis.[1][2] Under neutral conditions, quinine sulfate has been found to be stable.[1]
Q2: Is the stability of this compound different from that of Quinine?
A2: While specific stability studies on this compound are limited in publicly available literature, the stability profile is expected to be very similar to that of quinine. The substitution of hydrogen with deuterium atoms (d3) is primarily at the methoxy group, which is not typically the primary site of hydrolytic degradation. The fundamental chemical structure responsible for stability remains the same. Therefore, data from quinine stability studies can generally be extrapolated to this compound with a high degree of confidence for pH-dependent degradation.
Q3: What are the typical degradation products of this compound under acidic or alkaline conditions?
A3: Under forced degradation conditions, quinine can undergo various reactions, including hydrolysis. While the exact structures of all degradation products across different pH values are complex and may not be fully elucidated in all studies, it is crucial to use a stability-indicating analytical method that can separate the intact drug from any potential degradants.
Q4: What is a suitable analytical method to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for analyzing this compound stability. A reverse-phase C18 column is frequently used. The mobile phase composition can be optimized, but a typical example includes a mixture of an aqueous buffer (like ammonium acetate) and organic solvents such as acetonitrile and methanol.[1] The detection wavelength is often set around 330 nm.[1] This method should be validated to ensure it can accurately quantify this compound in the presence of its degradation products.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound standard solution.
-
Possible Cause: The pH of the solvent used to prepare the standard solution may be too acidic or alkaline.
-
Troubleshooting Steps:
-
Measure the pH of the solvent.
-
If the pH is outside the optimal range (neutral to slightly acidic), prepare a fresh standard solution using a buffered solvent within the stable pH range (e.g., pH 4-7).
-
Store the standard solution protected from light and at a controlled, cool temperature to minimize other potential degradation pathways.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Inconsistent pH of the test solutions or inadequate control of experimental conditions.
-
Troubleshooting Steps:
-
Ensure the pH of all solutions is accurately measured and adjusted using appropriate buffers.
-
Maintain a consistent temperature throughout the experiment, as temperature can also influence the rate of degradation.
-
Use a validated stability-indicating analytical method to ensure accurate quantification of the parent compound and its degradants.
-
Prepare and analyze samples at specific time points to monitor the degradation kinetics accurately.
-
Issue 3: Appearance of unknown peaks in the chromatogram during stability testing.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Confirm that your analytical method is capable of separating the main peak (this compound) from all other peaks.
-
The appearance of new peaks is expected in forced degradation studies. Document the retention times and peak areas of these new peaks.
-
If the identity of the degradation products is critical, further characterization using techniques like mass spectrometry (MS) may be necessary.
-
Quantitative Data on Quinine Stability
The following tables summarize the stability of quinine sulfate in solution under different pH conditions based on available literature. This data can be used as a proxy for the expected stability of this compound.
Table 1: Stability of Quinine Sulfate under Forced Hydrolysis Conditions
| Stress Condition | Reagent | Temperature | Time | Remaining Quinine Sulfate (%) |
| Acid Hydrolysis | 0.1 N HCl | 80°C (Reflux) | 1 hour | 80.06 ± 0.94 |
| Base Hydrolysis | 0.1 N NaOH | 80°C (Reflux) | 1 hour | 77.27 ± 0.82 |
| Neutral | Water | 80°C (Reflux) | 1 hour | 98.08 ± 0.93 |
Data sourced from a study on extemporaneous suspension of quinine sulfate.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound at pH extremes.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Acid Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N to 1.0 N hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an appropriate amount of a base (e.g., NaOH) before analysis.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N to 1.0 N sodium hydroxide (NaOH).
-
Follow the same incubation, sampling, and neutralization (with an appropriate acid like HCl) steps as described for acid degradation.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1 M ammonium acetate buffer (pH adjusted to 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 330 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known concentrations.
Visualizations
References
Resolving chromatographic peak tailing for Quinine-d3
This technical support center provides troubleshooting guidance for resolving chromatographic peak tailing specifically for Quinine-d3, a common issue encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?
A1: Chromatographic peak tailing is a phenomenon where a peak on a chromatogram is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[2][3] For this compound, which is a basic compound, peak tailing is a common issue that can compromise the accuracy and reliability of analytical results.[4]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase. Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a primary contributor. At typical analytical pH ranges, these silanol groups can be ionized (negatively charged) and interact strongly with the protonated (positively charged) basic analyte. Other contributing factors can include interactions with trace metal contaminants on the column, column degradation, or issues with the mobile phase or sample solvent.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. Quinine has pKa values of approximately 4.13 and 8.52. Operating at a low pH (typically between 2.5 and 3.5) suppresses the ionization of the acidic silanol groups on the stationary phase. This minimization of ionized silanols reduces the unwanted secondary ionic interactions with the protonated this compound molecules, leading to a more symmetrical peak shape. Conversely, operating at a mid-range pH can lead to a mixture of ionized and unionized silanol groups, exacerbating peak tailing.
Q4: What is an "end-capped" column, and can it help reduce peak tailing for this compound?
A4: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted (or "capped") with a small, less polar silane, such as a trimethylsilyl group. This process, known as end-capping, deactivates a significant portion of the highly active silanol groups, making them less available to interact with basic analytes. Using a highly deactivated, end-capped column is a recommended strategy to significantly improve the peak shape for basic compounds like this compound by minimizing secondary silanol interactions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a workflow to diagnose and address the potential causes of peak tailing.
Detailed Troubleshooting Steps
Step 1: Mobile Phase Optimization
-
Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.5. This protonates the silanol groups, reducing their interaction with the basic this compound analyte.
-
Action: Introduce a mobile phase additive.
-
For reverse-phase LC-MS applications, adding 0.1% formic acid to both the aqueous and organic mobile phase components is a common and effective practice.
-
Alternatively, for traditional HPLC, a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.05 M) can be added to the mobile phase to act as a sacrificial base and block the active silanol sites.
-
-
Action: Increase the buffer concentration of the mobile phase (e.g., >20 mM) to ensure a stable pH throughout the analysis.
Step 2: Column Evaluation
-
Action: Ensure you are using a high-quality, end-capped C18 or C8 column. These columns have fewer active silanol sites available for secondary interactions.
-
Action: If using a guard column, replace it, as it may be contaminated with strongly retained compounds from previous injections.
-
Action: Evaluate the age and performance of your analytical column. Over time, the stationary phase can degrade, especially when used with aggressive mobile phases, exposing more silanol groups. Consider replacing the column if it is old or shows poor performance with standard test mixtures.
Step 3: Instrumental Setup Review
-
Action: Minimize extra-column volume by using tubing with the smallest appropriate internal diameter and keeping the length as short as possible between the injector, column, and detector.
-
Action: Check all fittings and connections to ensure they are secure and not contributing to dead volume.
Step 4: Sample and Injection Considerations
-
Action: Investigate the possibility of column overload. Reduce the injection volume or dilute the sample and reinject. Overloading the column can lead to peak asymmetry.
-
Action: Ensure the sample solvent is compatible with, and ideally weaker than, the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
Data and Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table summarizes the expected trend of the asymmetry factor (As) for a basic analyte like this compound at different mobile phase pH values on a standard silica-based C18 column. An As value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 7.0 | > 2.0 | At neutral pH, a significant portion of silanol groups are ionized (negatively charged), leading to strong secondary interactions with the protonated basic analyte, causing severe tailing. |
| 4.5 | 1.5 - 2.0 | As the pH decreases, some silanol groups become protonated, but many remain ionized, still causing noticeable peak tailing. |
| 3.0 | 1.0 - 1.3 | At low pH, the majority of silanol groups are protonated (neutral), significantly reducing secondary ionic interactions and resulting in improved peak symmetry. |
Experimental Protocol: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase at a low pH with an acidic additive to minimize peak tailing for this compound analysis by LC-MS.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
1 L volumetric flasks
-
Graduated cylinders
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly. This creates a 0.1% formic acid solution in water, which will have a pH of approximately 2.8.
-
Degas the solution using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Organic Component (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Mix the solution thoroughly and degas.
-
Gradient Elution:
-
Use a suitable gradient program starting with a low percentage of Mobile Phase B (e.g., 5-10%) and ramping up to an appropriate concentration to elute this compound. The presence of formic acid in both mobile phase components ensures a consistent pH throughout the gradient run.
Experimental Protocol: Column Washing and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing. Always consult the column manufacturer's specific instructions before performing this procedure.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade methanol
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse the direction of flow through the column.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Wash the column sequentially with the following solvents for at least 10-20 column volumes each:
-
HPLC-grade water (to remove buffers and salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent to remove highly non-polar contaminants)
-
Methanol
-
HPLC-grade water
-
-
Return the column to the original flow direction.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved before resuming analysis.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds and how mobile phase modifications can mitigate this effect.
References
Validation & Comparative
The Gold Standard for Quinine Analysis: A Comparative Guide to Quinine-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinine, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Quinine-d3, a stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data and detailed methodologies.
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental for correcting variability throughout the analytical process. An ideal internal standard should mimic the analyte of interest in its physicochemical properties, thereby compensating for fluctuations in sample preparation, extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard for these applications.[1] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction and ionization.[2]
This guide will delve into a direct comparison of this compound with a commonly used structural analog internal standard, quinidine, providing a clear, data-driven overview of their performance characteristics.
Performance Comparison: this compound vs. Structural Analogs
The primary advantage of a deuterated internal standard like this compound over a structural analog, such as quinidine, lies in its ability to provide more accurate and precise results. Structural analogs, while similar in structure, can exhibit different chromatographic behavior and ionization efficiencies compared to the analyte, potentially leading to inaccuracies in quantification.
A detailed look at the validation parameters for quinine analysis using these two types of internal standards reveals the superior performance of the stable isotope-labeled approach.
| Performance Metric | This compound (LC-MS/MS) | Quinidine (HPLC-Fluorescence) |
| Linearity (Correlation Coefficient, r²) | >0.99 | 0.9994 |
| Precision (CV%) | <15% (Typically) | Inter-assay: 0.3% - 6.8% |
| Accuracy (%) | 85-115% (Typically) | N/A |
| Recovery (%) | Consistent and tracked | 76% |
| Matrix Effect | Effectively compensated | Potential for differential effects |
Note: The data for this compound is based on typical performance characteristics for stable isotope-labeled internal standards in validated bioanalytical methods, as specific comparative data was not available in the searched literature. The data for quinidine is sourced from a published HPLC-fluorescence method.[2]
Experimental Protocols
To provide a practical understanding of how these internal standards are employed, the following sections detail the experimental methodologies for quinine analysis using both this compound and quinidine.
Experimental Protocol for Quinine Analysis using this compound (LC-MS/MS)
This protocol outlines a general procedure for the quantification of quinine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Quinine: To be determined (e.g., Q1: 325.2 m/z -> Q3: 136.1 m/z)
-
This compound: To be determined (e.g., Q1: 328.2 m/z -> Q3: 136.1 m/z)
-
Experimental Protocol for Quinine Analysis using Quinidine (HPLC-Fluorescence)[2]
This protocol is based on a published method for the determination of quinine in biological fluids.
1. Sample Preparation:
-
To 250 µL of plasma, add a known amount of quinidine as the internal standard.
-
Add 1 mL of 1 M NaOH and vortex.
-
Add 5 mL of chloroform and mix by mechanical tumbling for 30 minutes.
-
Centrifuge at 1,000 g for 30 minutes.
-
Transfer the organic (chloroform) layer to a new tube and evaporate to dryness at 37°C.
-
Reconstitute the residue in 100 µL of methanol.
2. HPLC-Fluorescence Conditions:
-
HPLC Column: C18 column.
-
Mobile Phase: 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate, buffered to pH 2.0 with phosphoric acid.
-
Flow Rate: 4 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 340 nm and emission at 425 nm.
Visualizing the Workflow
To further illustrate the analytical process, the following diagrams depict the experimental workflow for bioanalysis using an internal standard.
Caption: A generalized workflow for the bioanalysis of quinine using an internal standard.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard like this compound is based on a logical progression that prioritizes data quality and robustness.
Caption: Decision-making process for selecting an internal standard for quinine analysis.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of quantitative bioanalytical data. While structural analogs like quinidine can be used for quinine analysis, the evidence strongly supports the superiority of stable isotope-labeled internal standards. This compound, by virtue of its near-identical physicochemical properties to quinine, offers the most effective compensation for analytical variability, particularly in complex biological matrices. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, making it the recommended choice for researchers, scientists, and drug development professionals striving for the highest quality data in their studies.
References
Cross-Validation of Analytical Methods: A Comparative Guide Using Quinine-d3
In the landscape of drug development and clinical research, the generation of reliable and reproducible bioanalytical data is paramount. When data from different laboratories, analytical methods, or even different time points within a single study need to be combined, a rigorous cross-validation process is essential to ensure data integrity. This guide provides an objective comparison of analytical method performance using a deuterated internal standard, Quinine-d3, versus a structural analog internal standard, Quinidine, in the context of a cross-validation study for the quantification of Quinine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] This guide will present hypothetical, yet representative, experimental data to illustrate these advantages.
Comparative Performance Analysis
The following tables summarize the key performance metrics from a hypothetical cross-validation study comparing two analytical methods for Quinine quantification. Method A utilizes this compound as the internal standard, while Method B employs Quinidine, a structural analog. The data is representative of typical outcomes in such a comparison.
Table 1: Comparison of Method Precision and Accuracy
| Parameter | Method A (with this compound) | Method B (with Quinidine) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | |||
| Low QC (5 ng/mL) | 3.5% | 7.8% | ≤15% |
| Mid QC (50 ng/mL) | 2.1% | 5.2% | ≤15% |
| High QC (500 ng/mL) | 1.8% | 4.5% | ≤15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (5 ng/mL) | 4.2% | 9.5% | ≤15% |
| Mid QC (50 ng/mL) | 3.0% | 7.1% | ≤15% |
| High QC (500 ng/mL) | 2.5% | 6.3% | ≤15% |
| Accuracy (%Bias) | |||
| Low QC (5 ng/mL) | +2.8% | -8.2% | ±15% |
| Mid QC (50 ng/mL) | +1.5% | -5.7% | ±15% |
| High QC (500 ng/mL) | -0.9% | +4.1% | ±15% |
QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from the nominal concentration.
Table 2: Matrix Effect and Recovery Data
| Parameter | Method A (with this compound) | Method B (with Quinidine) |
| Matrix Factor (Analyte) | 0.92 | 0.91 |
| Matrix Factor (Internal Standard) | 0.91 | 0.78 |
| IS-Normalized Matrix Factor | 1.01 | 1.17 |
| Recovery % (Analyte) | 85.2% | 84.5% |
| Recovery % (Internal Standard) | 84.9% | 75.3% |
| IS-Normalized Recovery % | 100.4% | 112.2% |
IS: Internal Standard. An IS-Normalized Matrix Factor or Recovery close to 1.0 indicates effective compensation for matrix effects and extraction variability.
The data clearly illustrates the superior performance of Method A, which utilizes the deuterated internal standard this compound. The precision and accuracy are consistently better, and the IS-normalized matrix factor and recovery are closer to ideal, indicating a more robust and reliable assay. Deuterated internal standards co-elute almost identically with the analyte, ensuring they experience the same ionization suppression or enhancement, a phenomenon that structural analogs may not fully compensate for.[4]
Experimental Protocols
A detailed methodology is crucial for the successful cross-validation of analytical methods. Below are the protocols for the two hypothetical methods compared in this guide.
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Quinine: 325.2 > 136.1
-
This compound: 328.2 > 136.1
-
-
Method B: LC-MS/MS with Quinidine Internal Standard
The protocol for Method B is identical to Method A, with the exception of the internal standard used.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Quinidine internal standard working solution (100 ng/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The LC conditions are the same as in Method A.
-
MRM Transitions:
-
Quinine: 325.2 > 136.1
-
Quinidine: 325.2 > 136.1 (Note: While the parent and product ions are the same, the two compounds are separated chromatographically)
-
-
Cross-Validation Procedure
The cross-validation itself involves analyzing the same set of quality control (QC) samples and incurred study samples with both analytical methods. The results are then statistically compared to ensure concordance.
References
Inter-laboratory Comparison of Quinine Quantification Using a Validated LC-MS/MS Method with Quinine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of quinine in human plasma, utilizing Quinine-d3 as a stable isotope-labeled internal standard. The document outlines a detailed experimental protocol and presents a hypothetical inter-laboratory comparison to illustrate the method's robustness and reproducibility across different analytical sites. The data herein is representative of typical performance for such a validated bioanalytical method.
Introduction
Quinine is an essential antimalarial drug with a narrow therapeutic index, necessitating accurate and precise quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and instrument response. This guide is intended to serve as a practical resource for laboratories seeking to implement or compare their own methods for quinine analysis.
Experimental Protocol: Quantification of Quinine in Human Plasma by LC-MS/MS
This section details a typical experimental workflow for the quantification of quinine in human plasma.
1. Materials and Reagents
-
Quinine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
2. Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix all samples to ensure homogeneity.
-
To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer.
Inter-laboratory Comparison of Method Performance
To assess the reproducibility and robustness of this analytical method, a hypothetical inter-laboratory comparison was conducted across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory followed the standardized protocol and analyzed a set of blinded quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. The acceptance criteria for accuracy are that the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[3]
Table 1: Inter-laboratory Comparison of Quinine Quantification in Human Plasma
| Quality Control Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | Lab A | 4.85 | 97.0 | 8.2 |
| Lab B | 5.21 | 104.2 | 11.5 | ||
| Lab C | 4.68 | 93.6 | 9.8 | ||
| Low QC | 15 | Lab A | 14.55 | 97.0 | 6.5 |
| Lab B | 15.63 | 104.2 | 8.1 | ||
| Lab C | 14.21 | 94.7 | 7.3 | ||
| Mid QC | 150 | Lab A | 148.95 | 99.3 | 4.1 |
| Lab B | 158.10 | 105.4 | 5.9 | ||
| Lab C | 144.30 | 96.2 | 5.2 | ||
| High QC | 1500 | Lab A | 1470.00 | 98.0 | 3.8 |
| Lab B | 1593.00 | 106.2 | 4.7 | ||
| Lab C | 1428.00 | 95.2 | 4.1 |
The results from this hypothetical comparison demonstrate strong inter-laboratory agreement and adherence to typical bioanalytical method validation acceptance criteria. All three laboratories produced accurate and precise data, indicating the method is robust and transferable.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of quinine in human plasma.
Caption: Experimental workflow for quinine quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, accurate, and precise means for the quantification of quinine in human plasma. The representative inter-laboratory comparison data underscores the method's suitability for applications requiring high-quality, reproducible results across different testing facilities. This guide serves as a foundational document for laboratories involved in the analysis of quinine for clinical and research purposes.
References
Establishing Linearity and Range for Quinine Assays with Quinine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing linearity and range in quinine assays, with a specific focus on the application of Quinine-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision. This document outlines the regulatory framework, presents comparative data from various validated methods, and offers detailed experimental protocols to aid in the development and validation of robust quinine assays.
Importance of Linearity and Range in Bioanalysis
In quantitative bioanalysis, establishing the linearity and range of an assay is fundamental to ensuring the reliability of the analytical data.
-
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample over a specified range. It is a critical parameter for demonstrating the accuracy of the assay.[1]
-
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3] The lower end of the range is defined by the Lower Limit of Quantification (LLOQ), while the upper end is defined by the Upper Limit of Quantification (ULOQ).[2][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, with specific criteria for linearity and range.
The Role of this compound as an Internal Standard
The use of an internal standard (IS) is crucial in LC-MS/MS assays to compensate for variability in sample preparation, injection volume, and matrix effects. A stable isotope-labeled internal standard, such as this compound, is the gold standard for such applications. This compound is chemically identical to quinine but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard like this compound helps to correct for potential ionization suppression or enhancement in the ion source, leading to more accurate and precise quantification.
Comparative Performance of Quinine Assays
The following tables summarize the linearity and range data from various published methods for quinine quantification. These examples showcase the performance of different analytical techniques and can serve as a benchmark for new assay development.
Table 1: Linearity and Range of LC-MS/MS Methods for Quinine
| Analyte | Internal Standard | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Quinine | Doxycycline | Pharmaceutical Formulation | 10–1500 ng/mL | > 0.99 | |
| Quinine | Cimetidine | Rat Plasma | 1-1000 ng/mL | Not Reported | |
| Quinine & (3S)-3-hydroxyquinine | Not Specified | Diluted Urine | 1.00–20.00 ng/mL | > 0.995 | |
| Quinidine | Not Specified | Human Plasma | 0.33–13.26 µg/mL | Not Reported |
Table 2: Linearity and Range of HPLC Methods for Quinine
| Analyte | Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Quinine Sulfate | RP-HPLC-UV | Pharmaceutical Dosage Form | 48.7–193.87 µg/mL | Not Reported | |
| Quinine Sulfate | RP-HPLC-UV | Pharmaceutical Dosage Form | 10–50 µg/ml | 0.998 | |
| Quinine | Ion-Pair HPLC-UV | Herbal & Pharmaceutical Formulations | 50–1000 µg/mL | Not Reported | |
| Quinine | Fluorescence | Commercial Tonic Waters | Not Specified | > 0.99 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for establishing the linearity and range of a quinine assay using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Quinine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma, rat plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of quinine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of quinine by serial dilution of the stock solution with methanol:water (1:1, v/v) to cover the desired concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
To 50 µL of blank biological matrix in a microcentrifuge tube, add 10 µL of the appropriate quinine working standard solution.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for the blank matrix sample).
-
Vortex mix for 30 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Quinine: 325.2 → 136.1
-
This compound: 328.2 → 136.1
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of quinine to this compound against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a linear, weighted (e.g., 1/x²) regression model to fit the data.
-
Acceptance Criteria for Linearity (based on FDA guidelines):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
The calibration standards should be evenly distributed across the range.
-
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in establishing linearity and range for a quinine assay.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with Quinine-d3
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices such as plasma. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Quinine-d3, with a non-deuterated structural analog for the quantification of quinine, a widely used antimalarial drug. The experimental data and protocols presented herein underscore the superiority of using a deuterated internal standard to ensure the reliability of bioanalytical results.
The Crucial Role of an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This similarity allows them to effectively compensate for matrix effects, variations in extraction recovery, and instrument response, leading to enhanced accuracy and precision.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes representative validation data comparing the use of this compound against a structural analog (e.g., quinidine or cinchonine) as an internal standard for the quantification of quinine in human plasma by LC-MS/MS. While a direct head-to-head study is not always available, this comparison is based on typical performance characteristics observed in validated bioanalytical methods.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Quinidine) |
| Intra-day Precision (%CV) | ||
| Low QC (e.g., 50 ng/mL) | ≤ 5% | ≤ 10% |
| Medium QC (e.g., 500 ng/mL) | ≤ 3% | ≤ 8% |
| High QC (e.g., 4000 ng/mL) | ≤ 3% | ≤ 7% |
| Inter-day Precision (%CV) | ||
| Low QC (e.g., 50 ng/mL) | ≤ 6% | ≤ 12% |
| Medium QC (e.g., 500 ng/mL) | ≤ 4% | ≤ 10% |
| High QC (e.g., 4000 ng/mL) | ≤ 4% | ≤ 9% |
| Accuracy (% Bias) | ||
| Low QC (e.g., 50 ng/mL) | ± 5% | ± 10% |
| Medium QC (e.g., 500 ng/mL) | ± 3% | ± 8% |
| High QC (e.g., 4000 ng/mL) | ± 3% | ± 7% |
| Matrix Effect (%CV) | ≤ 5% | ≤ 15% |
| Extraction Recovery (%CV) | ≤ 5% | ≤ 15% |
Note: The data for the structural analog IS is sourced from published literature on quinine bioanalysis. The data for this compound is representative of the expected improvement in performance based on the established advantages of using a stable isotope-labeled internal standard.
The data clearly illustrates the enhanced performance achieved with a deuterated internal standard. The precision (%CV) and accuracy (% Bias) are consistently better with this compound across all quality control levels. Furthermore, the variability in matrix effect and extraction recovery is significantly lower, demonstrating the superior ability of this compound to compensate for analytical inconsistencies.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable bioanalytical data. Below are detailed methodologies for the quantification of quinine in human plasma using LC-MS/MS with either a deuterated or a structural analog internal standard.
Method 1: Quinine Quantification using this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Quinine: 325.2 → 136.1
-
This compound: 328.2 → 139.1
-
Method 2: Quinine Quantification using a Structural Analog Internal Standard (e.g., Quinidine)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a glass tube, add 25 µL of Quinidine working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of a mixture of ethyl acetate and hexane (80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 4.5)
-
B: Acetonitrile
-
-
Gradient: 10% B to 70% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Quinine: 325.2 → 136.1
-
Quinidine: 325.2 → 136.1 (Note: requires chromatographic separation)
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The choice of internal standard is a foundational element in developing robust and reliable bioanalytical methods. The use of a deuterated internal standard, such as this compound, provides a clear advantage over structural analogs by more effectively compensating for the inherent variability of the analytical process. This leads to demonstrably better accuracy and precision, ensuring the highest quality data for critical decision-making in drug development and research. For researchers and scientists aiming for the pinnacle of data integrity, the adoption of stable isotope-labeled internal standards is not just a recommendation but a necessity.
Assessing the Recovery of Quinine-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Quinine-d3, is the gold standard in bioanalysis, primarily to correct for variability during sample preparation and analysis. This guide provides a comparative assessment of the recovery of this compound and alternative internal standards in various biological matrices, supported by experimental data from published literature.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Deuterated internal standards like this compound are considered optimal as their physicochemical properties are nearly identical to the parent drug, quinine. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.
Comparative Recovery of Internal Standards for Quinine Analysis
The choice of extraction methodology significantly impacts the recovery of both the analyte and the internal standard from complex biological matrices. The following tables summarize the reported recovery data for Quinine and its common internal standards using various extraction techniques. While specific recovery data for this compound is not extensively reported in publicly available literature, its recovery is expected to be very similar to that of quinine due to their structural identity.
Table 1: Recovery of Quinine and Internal Standards in Human Plasma
| Internal Standard | Extraction Method | Analyte | Recovery (%) | Reference |
| This compound | Protein Precipitation | Quinine | Not explicitly reported, but expected to be similar to Quinine. | N/A |
| Quinine | Protein Precipitation | Quinine | 89.4 (in rat plasma) | [1] |
| Quinidine | Protein Precipitation | Quinidine | 69 - 82 | [2] |
| Cinchonine | Liquid-Liquid Extraction (LLE) | Quinine | 82.9 | [3] |
| Quinidine | Liquid-Liquid Extraction (LLE) | Quinidine | 79.3 | [3] |
Table 2: Recovery of Quinine in Human Urine
| Internal Standard | Extraction Method | Analyte | Recovery (%) | Reference |
| Not Specified | Solid-Phase Extraction (SPE) | Quinine | 85 - 115 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative experimental protocols for the extraction of quinine from biological matrices.
Protocol 1: Protein Precipitation for Quinine Analysis in Plasma
This method is often favored for its simplicity and high-throughput applicability.
-
Sample Preparation: To 100 µL of plasma sample, add a known amount of internal standard (e.g., this compound).
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Quinine Analysis in Plasma
LLE is a classic technique that provides cleaner extracts compared to protein precipitation.
-
Sample Preparation: To a known volume of plasma, add the internal standard (e.g., Cinchonine).
-
pH Adjustment: Adjust the sample pH to an alkaline condition (e.g., pH 9-10) using a suitable buffer to ensure quinine is in its non-ionized form.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Mixing: Vortex or shake the mixture for an extended period (e.g., 15-30 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection and Evaporation: Transfer the organic layer to a new tube and evaporate it to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Quinine Analysis in Urine
SPE offers high selectivity and can effectively remove matrix interferences, leading to very clean extracts.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Sample Loading: Load the urine sample, to which the internal standard has been added, onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities.
-
Elution: Elute the analyte and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental procedures.
Caption: General workflow for assessing this compound recovery.
Caption: Principle of internal standard-based quantification.
Conclusion
The selection of an appropriate internal standard and a robust extraction method are paramount for the accurate determination of quinine in biological matrices. While specific recovery data for this compound remains limited in the public domain, its chemical identity with quinine strongly suggests that its recovery behavior will be analogous. The provided data for quinine and its diastereomers across different extraction techniques—protein precipitation, liquid-liquid extraction, and solid-phase extraction—offer valuable insights for methods development and validation. Researchers should empirically determine the recovery of this compound within their specific matrix and analytical method to ensure the highest quality of bioanalytical data.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinine-d3 Across Diverse Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of different mass spectrometry (MS) instruments for the analysis of Quinine-d3. This compound, a deuterated isotopologue of quinine, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. The choice of mass spectrometer can significantly impact assay sensitivity, selectivity, and throughput. This document outlines the expected performance of this compound on various platforms, supported by experimental data derived from studies on its non-deuterated counterpart, quinine.
Data Summary: Performance of Mass Spectrometry Instruments for this compound Analysis
The following table summarizes the typical analytical performance of different mass spectrometer types for the quantification of this compound. The data is extrapolated from published methods for quinine and serves as a guideline for instrument selection.
| Parameter | Triple Quadrupole (QqQ) | Ion Trap | High-Resolution MS (Orbitrap, Q-TOF) |
| Typical Mode | Multiple Reaction Monitoring (MRM) | MS/MS | Full Scan / Selected Ion Monitoring (SIM) / MS/MS |
| Precursor Ion (m/z) | 328.2 | 328.2 | 328.2059 (Exact Mass) |
| Major Product Ion (m/z) | 310.2 | 310.2 | 310.2, 136.1, 189.1 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 10 ng/mL | 0.1 - 10 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Selectivity | Very High | High | Excellent |
| Throughput | High | Medium | Medium to High |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (if this compound is not the internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for a triple quadrupole mass spectrometer.
-
LC Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition for this compound: m/z 328.2 → 310.2. The transition for non-deuterated quinine is often monitored at m/z 325.0 → 307.0[1].
-
Collision Energy: Optimization is required, but typically ranges from 15-30 eV.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS.
Caption: Experimental workflow for this compound analysis.
Mass Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be analogous to that of quinine. The primary fragmentation occurs at the bond connecting the quinoline and quinuclidine rings. The deuterated methoxy group remains on the quinoline portion of the molecule.
Caption: Proposed fragmentation of this compound in MS/MS.
References
Safety Operating Guide
Proper Disposal of Quinine-d3: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Quinine-d3, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to consult the material safety data sheet (MSDS) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct PPE. When handling this compound, personnel should, at a minimum, wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Emergency Procedures: In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Plan
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with incineration being the preferred final treatment.[1]
Step 1: Waste Classification
Quinine and its derivatives are considered hazardous chemicals. While Quinine is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. As a precautionary measure, it is recommended to manage this compound as a hazardous waste.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
Step 3: Labeling and Storage
Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic").
-
The accumulation start date (the date the first waste is placed in the container).
-
The name and address of the generating laboratory.
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The SAA should be a secure, well-ventilated area away from sources of ignition.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department or the designated hazardous waste management provider to schedule a collection.
-
Incineration: The preferred method of disposal for pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[1] This process ensures the complete destruction of the chemical.
Quantitative Data for Disposal Procedures
For easy reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Specification | Source/Regulation |
| Hazardous Waste Container | ||
| Material | Compatible with this compound (e.g., HDPE) | 40 CFR § 264.172 |
| Maximum Volume in Lab (SAA) | 55 gallons | 40 CFR § 262.15 |
| Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | General Laboratory Best Practice |
| Labeling Requirements | ||
| Required Text | "Hazardous Waste," Chemical Name, Hazard Characteristics, Accumulation Start Date, Generator Information | 40 CFR § 262.206 |
| Incineration Parameters | ||
| Primary Chamber Temperature | 760 to 980°C (1400 to 1800°F) | EPA Guidance |
| Secondary Chamber Temperature | 980 to 1095°C (1800 to 2000°F) | EPA Guidance |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling Quinine-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Quinine-d3. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects eyes from dust particles and splashes.[1] |
| Face Shield | - | To be worn in addition to goggles when there is a significant risk of splashes.[2] | |
| Hand Protection | Chemical-resistant gloves | Compliant with EU Directive 89/686/EEC and EN 374 standard | Prevents skin contact with the compound. Gloves must be inspected before use.[1] |
| Body Protection | Laboratory Coat | - | Provides a barrier against minor spills and contamination. |
| Impervious Clothing | Fire/flame resistant | Recommended for comprehensive protection.[1] | |
| Full Body Suit ("Bunny Suit") | - | Offers head-to-toe protection, minimizing cross-contamination.[3] | |
| Respiratory Protection | Fit-tested Respirator | NIOSH-certified N95 or N100 | Essential when there is a risk of inhaling airborne powder or aerosols. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a laboratory fume hood or other local exhaust ventilation when handling the powder to minimize inhalation exposure.
General Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not breathe vapors, mist, or gas.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep the container tightly closed.
-
Store in a dry and well-ventilated place.
Experimental Workflow: Weighing and Dissolving this compound
The following diagram and protocol outline the standard procedure for safely weighing and dissolving powdered this compound.
Protocol:
-
Preparation: Before handling the compound, ensure you are wearing all required PPE as detailed in the table above. Prepare a clean workspace within a certified chemical fume hood.
-
Weighing:
-
Place a weighing paper or boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
-
Record the final weight.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable glass container (e.g., beaker, flask).
-
Add the appropriate solvent to the container.
-
Gently swirl or stir the mixture until the compound is fully dissolved.
-
-
Storage and Use:
-
If not for immediate use, label the container with the compound name, concentration, solvent, and date.
-
Store the solution under the recommended conditions.
-
-
Cleanup:
-
Dispose of the used weighing paper and any other contaminated disposable materials in the designated chemical waste container.
-
Clean all glassware thoroughly.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Prevent the spill from spreading. For powdered spills, avoid creating dust during cleanup.
-
Clean-up:
-
Wear appropriate PPE.
-
For small powder spills, gently sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with soap and water.
-
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Excess and Expired Material: Unused or expired this compound should be offered to a licensed hazardous material disposal company.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, and empty containers, should be treated as hazardous waste.
-
Disposal Method: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.
-
Containers: Dispose of contaminated packaging in the same manner as the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
